molecular formula C6H7NOS B160136 1-(1,3-Thiazol-4-yl)propan-1-one CAS No. 129425-74-7

1-(1,3-Thiazol-4-yl)propan-1-one

Cat. No.: B160136
CAS No.: 129425-74-7
M. Wt: 141.19 g/mol
InChI Key: FRDBSJNXMBGYRA-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-4-yl)propan-1-one is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,3-Thiazol-4-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of thiazole with propanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Thiazol-4-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Thiazol-4-yl)propan-1-one is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications .

Properties

CAS No.

129425-74-7

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

1-(1,3-thiazol-4-yl)propan-1-one

InChI

InChI=1S/C6H7NOS/c1-2-6(8)5-3-9-4-7-5/h3-4H,2H2,1H3

InChI Key

FRDBSJNXMBGYRA-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CSC=N1

Canonical SMILES

CCC(=O)C1=CSC=N1

Synonyms

1-Propanone, 1-(4-thiazolyl)-

Origin of Product

United States

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